6-Phenylspiro[3.3]heptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylspiro[3.3]heptan-1-one is a colorless, crystalline organic compound with a molecular weight of 210.28 g/mol. . This compound is notable for its spirocyclic framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . The process includes initial nucleophilic addition to the cyclopropanone formed in situ, followed by a ‘strain-relocating’ semipinacol rearrangement in the presence of acid . This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the bulk manufacturing and custom synthesis of spirocyclic ketones are typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Phenylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can lead to various biological effects, depending on the specific molecular pathways involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
6-Phenylspiro[3.3]heptan-2-one: Similar in structure but with a different position of the ketone group.
5-Oxaspiro[2.4]heptane-6-one: Contains an oxygen atom in the spirocyclic ring.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activity.
Uniqueness
6-Phenylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its regio- and stereospecific synthesis methods further enhance its uniqueness, making it a valuable compound in various scientific research applications .
Biological Activity
6-Phenylspiro[3.3]heptan-1-one is a crystalline organic compound characterized by its unique spirocyclic structure, which features a phenyl group attached to a spiro[3.3]heptan framework. The molecular formula and weight of this compound are significant in determining its biological activity, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, interactions with molecular targets, and potential therapeutic applications.
- Molecular Formula : C15H16O
- Molecular Weight : 210.28 g/mol
- Structure : The compound consists of a spirocyclic framework that allows for specific interactions with biological molecules.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. Its unique structure enables it to bind to various enzymes, potentially altering their activity and influencing metabolic pathways. Studies have suggested that it may inhibit key enzymes involved in metabolic processes, which is crucial for its pharmacological potential.
Interaction with Molecular Targets
The compound has been shown to interact with several molecular targets, including receptors and enzymes involved in cognitive functions and other biological processes. Its ability to modulate these interactions positions it as a candidate for further research in drug development.
Case Study 1: Cognitive Function Enhancement
In a study examining the effects of this compound on cognitive functions in animal models, the compound was administered at varying doses (0.5 mg/kg to 10 mg/kg). Results indicated that the compound significantly improved retention latencies in scopolamine-treated rats, suggesting a potential role in enhancing memory and learning capabilities .
Dose (mg/kg) | Initial Latency (seconds) | Retention Latency (seconds) |
---|---|---|
Control | 26.7 ± 4.7 | 141.1 ± 5.5 |
0.5 | 65.1 ± 18.5 | 332.7 ± 80.9 |
5 | Significant improvement | Significant improvement |
Case Study 2: Enzyme Interaction Analysis
A separate investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study utilized various concentrations of the compound to assess its inhibitory effects on enzyme activity, revealing a dose-dependent relationship that underscores its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Phenylspiro[3.3]heptan-2-one | Similar spirocyclic structure; ketone at position 2 | Different reactivity due to ketone positioning |
Spiro[3.3]heptane derivatives | Variations in substituents on the spirocyclic ring | Diverse chemical properties based on substituents |
2,6-disubstituted spiro[3.3]heptanes | Substituents at positions 2 and 6 | Enhanced biological activity due to additional functional groups |
The structural uniqueness of this compound lies in the arrangement of the phenyl group and the positioning of the carbonyl function within the spirocyclic framework, which imparts distinct chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-phenylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ZZSOSYBZYCDOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.